molecular formula C13H21Cl3N2O B1463389 3-Chloro-4-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride CAS No. 1185297-48-6

3-Chloro-4-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride

Cat. No.: B1463389
CAS No.: 1185297-48-6
M. Wt: 327.7 g/mol
InChI Key: RCWFDQDBHWJBGE-UHFFFAOYSA-N
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Description

“3-Chloro-4-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride” is a chemical compound with the CAS Number: 1185297-48-6 . It has a molecular weight of 327.68 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19ClN2O.2ClH/c14-12-10-11(15)4-5-13(12)17-9-8-16-6-2-1-3-7-16;;/h4-5,10H,1-3,6-9,15H2;2*1H . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 327.68 . The molecular formula is C13H19ClN2O•2HCl .

Scientific Research Applications

Antihistamine and Antiallergic Properties

Cetirizine, a piperazine antihistamine, which is a principal human metabolite of hydroxyzine and belongs to the piperazine class of antihistamines, has been demonstrated to be effective in treating urticaria and allergic rhinitis. It acts as a selective H1 histamine receptor antagonist (Arlette, 1991).

Psychoactive Substance Analysis

Research has been conducted on the characterization of psychoactive arylcyclohexylamines, including their determination in biological matrices like blood, urine, and vitreous humor. This research is pivotal in understanding the role and impact of these substances (De Paoli et al., 2013).

Neuroleptic Activity

A study on a series of 3-phenyl-2-piperazinyl-5H-1-benzazepines revealed their potential neuroleptic activity. Specific compounds in this class were found to possess neuroleptic-like activity, indicating their possible use in the treatment of neurological disorders (Hino et al., 1988).

Antimicrobial Activity

Compounds synthesized using piperidine as a nucleophile have been screened for antimicrobial activities, demonstrating their potential as antibacterial and antifungal agents. This research contributes to the development of new antimicrobial drugs (Bodke & Sangapure, 2003).

Serotonin Receptor Research

The effects of novel, selective 5-HT4 receptor ligands in rat spatial navigation have been explored, contributing to our understanding of how activation of central 5-HT4 receptors may enhance cognitive performance (Fontana et al., 1997).

Safety and Hazards

The compound is labeled as an irritant . More detailed safety information and handling precautions can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

3-chloro-4-(2-piperidin-1-ylethoxy)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O.2ClH/c14-12-10-11(15)4-5-13(12)17-9-8-16-6-2-1-3-7-16;;/h4-5,10H,1-3,6-9,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWFDQDBHWJBGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=C(C=C(C=C2)N)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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